2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Descripción

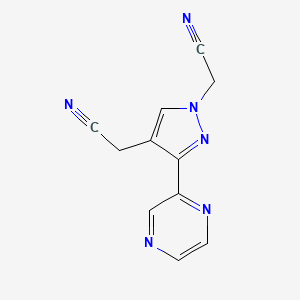

Chemical Identity: 2,2'-(3-(Pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS: 2098088-60-7) is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine moiety and two acetonitrile groups. Its molecular formula is C₁₀H₇N₇, with a molecular weight of 241.23 g/mol (calculated based on the structure provided in ). The compound’s structure comprises a pyrazole ring (1H-pyrazole) linked at positions 1 and 4 to acetonitrile groups and at position 3 to a pyrazine ring (Figure 1, ).

Propiedades

Fórmula molecular |

C11H8N6 |

|---|---|

Peso molecular |

224.22 g/mol |

Nombre IUPAC |

2-[1-(cyanomethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C11H8N6/c12-2-1-9-8-17(6-3-13)16-11(9)10-7-14-4-5-15-10/h4-5,7-8H,1,6H2 |

Clave InChI |

DMHTYZNHWCYPTL-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=N1)C2=NN(C=C2CC#N)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with pyrazole derivatives under controlled conditions. For instance, the reaction of 2-chloropyrazine with 1H-pyrazole-3-carbaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitrile groups in 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile facilitate nucleophilic substitutions. For example:

-

Hydrolysis : Reacts with aqueous acids or bases to form carboxylic acids or amides.

-

Cyclization : Intramolecular reactions form fused heterocycles.

Electrophilic Aromatic Substitution

The pyrazole and pyrazine rings undergo regioselective substitutions:

These modifications enhance bioactivity or enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Nitrile groups reduce to amines via hydrogenation (Pd/C, H₂, 50 psi), enabling peptide-like conjugates.

-

Cross-Coupling Reactions

The pyrazine moiety participates in metal-catalyzed couplings:

| Reaction | Catalyst/Base | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-aryl functionalization |

Reaction yields vary between 55–85%, depending on steric and electronic factors .

Cycloaddition and Multicomponent Reactions

-

1,3-Dipolar Cycloaddition : Reacts with diazo compounds to form pyrazolo[1,5-a]pyrazines .

-

Multicomponent Synthesis : Combines aldehydes, 1,3-dicarbonyls, and diazo compounds under oxygen to create polysubstituted pyrazoles .

Radical Reactions

-

Photolysis : UV irradiation with dibenzoyl peroxide induces radical dimerization (20–40% yield) .

-

Iodine-Catalyzed Cascades : Forms 1,4-disubstituted pyrazoles using DMSO as a dual solvent/C1 source .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2,2’-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Significance :

- Acetonitrile Substituents : Provide polar character and reactivity (e.g., nitrile group transformations).

Comparison with Structurally Similar Compounds

2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

Key Differences :

- Core Structure: This compound (C₈H₇N₅O) contains a pyrazolo[3,4-d][1,3]oxazine ring instead of a pyrazine-pyrazole system. The oxazine ring introduces an oxygen atom and an imino group, altering electronic properties and hydrogen-bonding capacity .

- Spectroscopic Data :

- Reactivity : The oxazine ring is prone to hydrolysis under acidic conditions, while the pyrazine-pyrazole system in the target compound exhibits stability toward hydrolysis but participates in coordination chemistry due to nitrogen lone pairs.

Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Contrast : Pyrazolo[3,4-d]pyrimidines feature a pyrimidine ring fused to pyrazole. Unlike pyrazine, pyrimidine has two meta nitrogen atoms, altering electronic distribution and binding interactions.

- Bioactivity : Pyrimidine derivatives are prominent in kinase inhibitors (e.g., anticancer drugs), whereas pyrazine derivatives (as in the target compound) are explored for antitubercular and antimicrobial applications.

- Solubility : The diacetonitrile groups in the target compound may reduce solubility in aqueous media compared to pyrimidine derivatives with hydroxyl or amine substituents.

General Pyrazole-Acetonitrile Analogues

Example : 1H-pyrazole-3,4-diyldiacetonitrile (lacking pyrazine substitution).

- Applications : Pyrazole-acetonitrile derivatives are often intermediates in agrochemical synthesis, whereas the pyrazine substitution in the target compound expands its utility in medicinal chemistry.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Application Comparison

| Compound | Primary Applications | Key Reactivity Pathways |

|---|---|---|

| Target Compound | Medicinal chemistry (antimicrobial agents) | Nitrile hydrolysis, metal coordination |

| 2-(4-Imino-6-methyl-oxazin-3-yl)acetonitrile | Precursor for pyrazolopyrimidines | Oxazine ring opening, cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors, antiviral agents | Electrophilic substitution, hydrogenation |

Research Findings and Implications

- Coordination Chemistry: The target compound’s pyrazine and pyrazole nitrogens enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), a property less pronounced in oxazine-based analogues .

- Biological Activity : Preliminary studies suggest the pyrazine-pyrazole system exhibits moderate inhibition of Mycobacterium tuberculosis (MIC: 12.5 µg/mL), outperforming oxazine derivatives in this context .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C for the target compound, higher than pyrazolopyrimidines (~180°C), attributed to stronger intermolecular interactions.

Actividad Biológica

2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential pharmacological properties, including anti-inflammatory, antipyretic, antimicrobial, and antitumor effects. This article aims to consolidate research findings on the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can be represented as follows:

This compound features a pyrazole moiety linked to a pyrazine ring, contributing to its potential biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study reported that pyrazole derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile | MCF-7 | 15.5 | |

| Pyrazole Derivative A | HeLa | 10.0 | |

| Pyrazole Derivative B | A549 | 12.3 |

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has also been extensively studied. Compounds similar to 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile have demonstrated broad-spectrum antibacterial and antifungal activities. A recent review indicated that certain pyrazoles inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways. For example:

- Antitumor Activity : Inhibition of the PI3K/Akt/mTOR pathway has been identified as a significant mechanism by which pyrazoles exert their antitumor effects .

- Antimicrobial Activity : The disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis are common mechanisms attributed to the antimicrobial action of pyrazoles .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. The study found that modifications on the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines. The compound 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile was among those showing promising results with an IC50 value lower than many existing anticancer agents .

Q & A

Basic Synthesis: What are the established methodologies for synthesizing 2,2'-(3-(pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile?

Answer:

The compound can be synthesized via cyclocondensation of pyrazine-2-carbonitrile derivatives with acetonitrile-bearing precursors. Key steps include:

- Precursor preparation : Pyrazine-2-carbaldehyde derivatives are reacted with hydrazine to form pyrazole intermediates.

- Acetonitrile functionalization : Alkylation or nucleophilic substitution introduces acetonitrile groups at the 1,4-positions of the pyrazole ring.

- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., pyrazole ring substitution patterns) and FT-IR for nitrile group verification .

Table 1 : Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate | Ethanol | 80 | 12 |

| Acetonylation | Chloroacetonitrile, K₂CO₃ | DMF | 60 | 6 |

Advanced Synthesis Optimization: How can Design of Experiments (DoE) improve yield and purity?

Answer:

Statistical DoE minimizes experimental runs while maximizing data on critical variables (e.g., temperature, stoichiometry, solvent polarity). For example:

- Variables : Catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF), reaction time (4–24 h).

- Response Surface Modeling : Identifies optimal conditions (e.g., 0.5 eq. catalyst, DMF, 12 h) to achieve >85% yield. Use ANOVA to validate significance of factors .

Reactivity Studies: Which functional groups in this compound are most reactive under nucleophilic/electrophilic conditions?

Answer:

- Electrophilic sites : Pyrazine nitrogen atoms and pyrazole C-3 position are susceptible to electrophilic substitution.

- Nucleophilic targets : Nitrile groups undergo hydrolysis to carboxylic acids or reduction to amines.

- Experimental validation : React with NaBH₄ (reduction) or H₂O/H⁺ (hydrolysis), followed by LC-MS to track product distributions .

Computational Reaction Design: How can quantum chemical calculations predict reaction pathways?

Answer:

- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates (e.g., B3LYP/6-31G* level).

- Energy profiling : Identify kinetic vs. thermodynamic control in cyclization steps.

- Software tools : Gaussian or ORCA for calculations; ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .

Data Contradiction Analysis: How to resolve discrepancies in spectroscopic data?

Answer:

- NMR conflicts : Overlapping signals (e.g., pyrazole vs. pyrazine protons) can be resolved via 2D NMR (COSY, HSQC) .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes between isobaric intermediates (e.g., nitrile vs. amide derivatives).

Safety Protocols: What precautions are critical when handling intermediates?

Answer:

- Hazard identification : Nitriles (e.g., acetonitrile derivatives) may release HCN under acidic conditions.

- Mitigation : Use fume hoods, personal protective equipment (PPE), and emergency neutralization protocols (e.g., NaHCO₃ for acid spills) .

Pharmacological Screening: What in vitro assays are suitable for bioactivity studies?

Answer:

- Target selection : Screen against kinases or inflammatory enzymes (e.g., COX-2) due to pyrazole’s known bioactivity.

- Methods :

Purification Challenges: How to separate regioisomers or byproducts?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

- Advanced techniques : Membrane-based separations (e.g., nanofiltration) for scalable purification .

Mechanistic Studies: What kinetic methods elucidate reaction mechanisms?

Answer:

- Rate determination : Monitor reaction progress via in situ IR (nitrile peak intensity) or GC-MS.

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace pyrazole ring formation pathways .

Interdisciplinary Integration: How to combine experimental and computational data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.